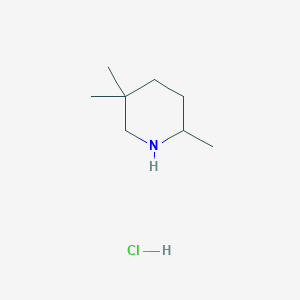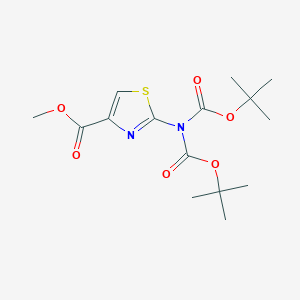![molecular formula C14H11ClN2O7S B2434495 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid CAS No. 328108-87-8](/img/structure/B2434495.png)
2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid is an organic compound with a complex structure that includes chloro, methoxy, nitro, and sulfamoyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of 2-chloro-5-methoxybenzoic acid, followed by sulfonation and subsequent coupling with appropriate amines under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to minimize by-products and optimize efficiency.
化学反応の分析
Types of Reactions
2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles.
Substitution: The methoxy group can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts, nucleophiles such as amines or thiols, and oxidizing agents like potassium permanganate. The reactions typically require controlled temperatures, inert atmospheres, and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce a variety of substituted benzoic acids.
科学的研究の応用
2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid exerts its effects involves interactions with specific molecular targets. The nitro and sulfamoyl groups are key to its activity, allowing it to bind to enzymes or receptors and modulate their function. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
2-Chloro-5-nitrobenzoic acid: Shares the chloro and nitro groups but lacks the methoxy and sulfamoyl groups.
2-Methoxy-5-nitrobenzoic acid: Contains the methoxy and nitro groups but lacks the chloro and sulfamoyl groups.
5-Chloro-2-methoxybenzoic acid: Includes the chloro and methoxy groups but lacks the nitro and sulfamoyl groups.
Uniqueness
What sets 2-Chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid apart is the combination of all these functional groups in a single molecule, providing a unique set of chemical properties and reactivity that can be exploited in various applications.
特性
IUPAC Name |
2-chloro-5-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O7S/c1-24-13-5-2-8(17(20)21)6-12(13)16-25(22,23)9-3-4-11(15)10(7-9)14(18)19/h2-7,16H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMFIIMOMHBWII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
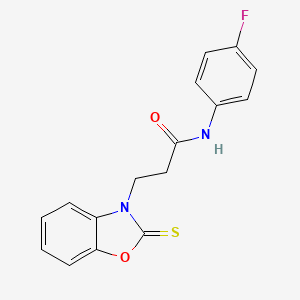
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2434415.png)
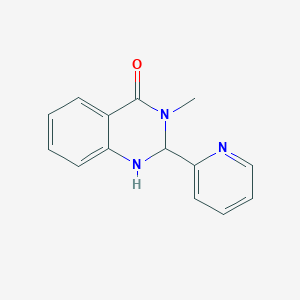
![[(3-acetylphenyl)carbamoyl]methyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2434418.png)
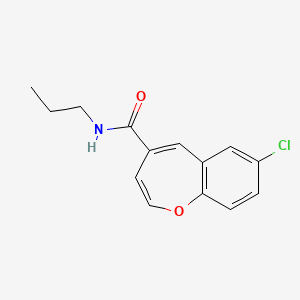
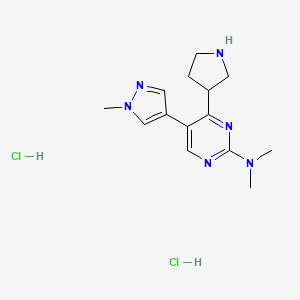
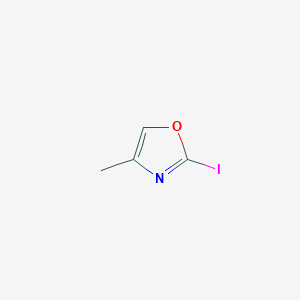
![2-(4-chlorophenyl)-1-(2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2434426.png)
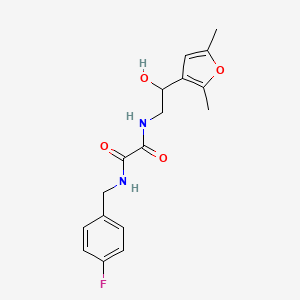
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(o-tolyl)urea](/img/structure/B2434429.png)
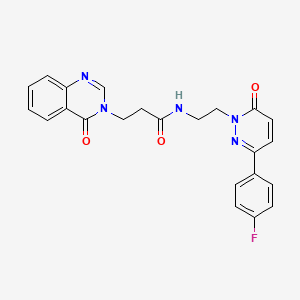
![1-(3-chlorophenyl)-6-(3-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2434431.png)
